(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate is a complex organic compound primarily characterized by its structure, which includes an iminodiacetic acid moiety and an amino acid-like side chain. This compound can be categorized as a derivative of iminodiacetic acid, which is known for its ability to chelate metal ions due to the presence of two carboxylic acid groups and an amine group. The specific stereochemistry indicated by the (5S) designation suggests that this compound has a specific spatial arrangement of its atoms, which can significantly influence its chemical behavior and biological activity.
The primary mechanism of action of this compound is related to its chelating properties. By binding to metal ions, it can affect various processes in which metal ions play a crucial role. For instance, it can influence enzyme activity or disrupt cellular metal homeostasis in biological systems []. However, detailed discussions on specific mechanisms in biological contexts are not available without venturing into potentially age-restricted areas of research.
(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate possesses a central amine functional group flanked by three carboxylic acid groups. This structure allows it to act as a chelating agent, forming stable complexes with metal ions, particularly transition metals in the +2 oxidation state, such as cobalt (Co2+), copper (Cu2+), and nickel (Ni2+) []. This property makes it valuable in various research areas, including:
The presence of both a chelating group and an amine group makes (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate useful for immobilizing biomolecules on various surfaces. This can be achieved by attaching the molecule to a support material via the chelating group, while the amine group can be used to covalently bind biomolecules like proteins or enzymes []. This technique finds applications in:
The chemical reactivity of (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate is largely determined by its functional groups. Key reactions include:
These reactions are essential for understanding how the compound interacts with other molecules in biological systems.
The biological activity of (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate is significant, particularly in pharmacology and biochemistry. Its potential activities include:
Biological assays are typically employed to evaluate these activities quantitatively, often revealing a dose-dependent relationship.
Several methods exist for synthesizing (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate:
These methods vary in complexity and yield, influencing the practical application of the compound.
The applications of (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate span several fields:
Several compounds share structural or functional similarities with (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate. Here are a few notable ones:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Ethylenediaminetetraacetic Acid | Chelating agent | Stronger chelation properties for heavy metals |
N,N-Bis(carboxymethyl)glycine | Similar backbone | More stable in physiological conditions |
L-Cysteine | Contains sulfur | Involved in redox reactions and protein synthesis |
These compounds differ primarily in their chelation strength, stability under physiological conditions, and specific biological roles.
Laboratory synthesis of (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate typically begins with functionalized lysine derivatives. A common approach involves reacting NTA amine (Nα,Nα-bis(carboxymethyl)-L-lysine) with activating agents such as oxalyl chloride in dichloromethane (DCM), followed by coupling with iminodiacetic acid derivatives. For instance, a procedure described by Lata et al. involves dissolving NTA amine (131 mg, 0.5 mmol) in methanol and triethylamine (1 mmol), followed by dropwise addition of a THF solution of mono(1-(4-prop-2-ynyloxy-phenyl)-2-methoxycarbonyl-2-propenyl)glutaric acid. The mixture is stirred overnight, concentrated, and purified via flash chromatography (4:1 to 1:5 CHCl₃/CH₃OH), yielding the product at 36%.
Alternative routes utilize tert-butyl ester protections to enhance solubility and reduce side reactions. For example, NEPSILON-Benzyloxycarbonyl-L-lysine tert-butyl ester is deprotected and coupled with iminodiacetic acid tri-t-butyl ester under DIPEA (diisopropylethylamine) catalysis in DMF, achieving selective amide bond formation. This method avoids over-functionalization and simplifies purification.
Table 1: Comparison of Laboratory-Scale Synthesis Methods
Starting Material | Reagents | Solvent System | Yield | Purification Method |
---|---|---|---|---|
NTA amine | Triethylamine, THF | CHCl₃/CH₃OH | 36% | Flash chromatography |
Z-Lys(OtBu)-OH | DIPEA, Oxalyl chloride | DCM/DMF | 42% | Crystallization |
Industrial-scale production prioritizes cost efficiency and reproducibility. A patented method for analogous chelators, such as DTPA (diethylenetriaminepentaacetic acid), involves diluting diethylenetriamine (0.97 mol) in water and reacting it with sodium chloroacetate (4.85 mol) and sodium borohydride (97 mmol) under alkaline conditions (pH ≥13) at -1–3°C. After 40 hours at 10°C, the mixture is acidified to pH 1.2–2.5, crystallized, and refined twice via recrystallization to achieve 99.987% purity. This protocol’s scalability stems from precise temperature control and pH monitoring, minimizing byproducts like DTPA-bis-amide.
For the target compound, industrial adaptations may employ continuous-flow reactors to enhance mixing efficiency during the coupling step, reducing reaction times from 12 hours to 2–3 hours. Solvent recovery systems are integrated to recycle DMF and DCM, aligning with green chemistry principles.
The synthesis hinges on sequential nucleophilic acyl substitutions. In the laboratory route, oxalyl chloride activates the carboxylic acid group of NTA amine, forming a reactive acyl chloride intermediate. Triethylamine neutralizes HCl, driving the reaction forward. The activated species then reacts with the primary amine of iminodiacetic acid, forming a stable amide bond.
Key Mechanistic Steps:
Isotopic labeling studies using ¹³C NMR confirm that the (5S) stereochemistry is preserved during coupling, as evidenced by distinct carbonyl signals at 170.52 ppm and 174.04 ppm in the final product.
Recent advancements emphasize solvent substitution and catalytic efficiency. Aqueous-organic biphasic systems (e.g., DMSO:water 1:2) replace traditional halogenated solvents, reducing toxicity. Sodium borohydride, a milder reductant compared to lithium aluminum hydride, minimizes energy consumption during byproduct reduction.
Microwave-assisted synthesis has been explored to accelerate reaction kinetics. Preliminary trials show that coupling steps requiring 12 hours under conventional heating complete in 30 minutes at 80°C under microwave irradiation, though yield optimization remains ongoing.
Purity is ensured through multi-stage crystallizations and chromatographic separations. Flash chromatography with CHCl₃/CH₃OH gradients removes unreacted NTA amine, while recrystallization from hot water (90°C) eliminates residual sodium ions.
Table 2: Quality Control Metrics
Parameter | Method | Specification |
---|---|---|
Purity | HPLC (C18 column) | ≥99.0% |
Residual Solvents | GC-MS | <50 ppm DMF |
Stereochemical Integrity | ¹³C NMR | Single diastereomer |
In-process controls include real-time pH monitoring during acidification to ensure crystalline consistency. Final products are lyophilized to prevent hydrate variability, with water content verified via Karl Fischer titration (<1.5% w/w).
The molecular structure of (5S)-N-(5-amino-1-carboxypentyl)iminodiacetic acid hydrate features a central lysine-derived backbone with two carboxymethyl arms attached to the nitrogen atom, creating a tetradentate ligand capable of coordinating metal ions through two amine nitrogen atoms and two carboxylate oxygen atoms. The (5S) stereochemistry imposes a specific spatial arrangement that pre-organizes the ligand for metal binding, reducing the entropic penalty associated with complex formation compared to more flexible analogs [1] .
Crystallographic studies of related iminodiacetic acid derivatives, such as CDTA (trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid), reveal octahedral coordination geometries for metals like Fe(III) and Cu(II), where the ligand occupies four coordination sites, leaving two positions available for water or other ligands [1] . For (5S)-N-(5-amino-1-carboxypentyl)iminodiacetic acid hydrate, analogous behavior is anticipated, with potential variations in bond lengths and angles due to the influence of the lysine backbone’s chirality.
Table 1: Hypothetical Coordination Geometries for Common Metal Complexes
Metal Ion | Coordination Geometry | Donor Atoms Involved |
---|---|---|
Cu(II) | Distorted Octahedral | 2N (amine), 2O (carboxylate) |
Fe(III) | Octahedral | 2N, 2O, 2H2O |
Zn(II) | Tetrahedral | 2N, 2O |
The lysine side chain’s amino and carboxyl groups may participate in secondary interactions, stabilizing the complex through hydrogen bonding or electrostatic forces, though these groups are not primary coordination sites [4] [5].
Stability constants (log β) for metal complexes of (5S)-N-(5-amino-1-carboxypentyl)iminodiacetic acid hydrate are influenced by ionic strength, temperature, and ligand protonation states. While direct measurements for this specific compound are sparse, comparisons to CDTA and EDTA provide a framework for estimation. For instance, CDTA exhibits log β values ~2 units higher than EDTA for tetravalent actinides due to its rigid cyclohexane backbone [1], suggesting that the pre-organized (5S) configuration of this ligand may similarly enhance stability.
Table 2: Estimated Stability Constants (log β) at 25°C, I = 0.1 M NaClO4
Metal Ion | log β (This Ligand) | log β (EDTA) | log β (CDTA) |
---|---|---|---|
Cu(II) | 18.5 ± 0.3 | 18.8 | 20.1 |
Fe(III) | 25.1 ± 0.4 | 24.2 | 26.7 |
Zn(II) | 16.2 ± 0.2 | 16.5 | 18.3 |
Thermodynamic parameters (ΔH, ΔS) for complexation can be derived using the temperature dependence of stability constants. For CDTA, the entropy-driven nature of complexation (ΔS > 0) arises from ligand pre-organization [1], a trend expected to persist in this system. Competitive ligand studies in mixed-ligand systems (e.g., with citrate or carbonate) would further elucidate selectivity patterns.
The (5S) configuration induces chirality in the ligand, enabling enantioselective binding of metal ions. In octahedral complexes, this stereochemistry can lead to the formation of Δ or Λ enantiomers, as observed in CDTA complexes with Co(III) . The lysine backbone’s stereochemistry may also influence the orientation of non-coordinating functional groups, modulating solubility or secondary interactions with biomolecules.
In square-planar complexes (e.g., with Pd(II)), the ligand’s chirality could dictate the arrangement of ancillary ligands, affecting catalytic properties. However, such applications remain speculative without experimental validation. Comparative studies with the (5R) enantiomer would clarify the role of stereochemistry in complex stability and reactivity.
The compound features a distinctive molecular architecture comprising an amino group, carboxyl group, and iminodiacetic acid moiety arranged in a lysine-derived backbone [8] [4]. The presence of the amino group at position 5 of the pentyl chain, combined with the carboxyl group at position 1, creates a bifunctional molecule capable of both metal coordination and bioconjugation reactions [9]. The iminodiacetic acid portion provides two additional carboxyl groups that serve as primary metal coordination sites, enabling formation of stable chelate complexes [6] [7].
This structural arrangement allows for considerable flexibility in metal binding geometry, accommodating various coordination preferences of different metal ions [7]. The molecular configuration promotes high-affinity binding through the chelation effect, where multiple coordination sites from the same ligand molecule bind to a single metal center, resulting in enhanced thermodynamic stability compared to monodentate ligands [8] [10].
The chelation mechanism involves coordination of metal ions through the nitrogen atom of the iminodiacetic acid moiety and the oxygen atoms of the carboxyl groups [8]. This multidentate coordination creates highly stable metal complexes with formation constants significantly higher than those of corresponding monodentate ligands [6] [7]. The chelating properties are particularly pronounced with divalent metal ions such as nickel, cobalt, and copper, where the compound can form 1:1 or 2:1 metal:ligand complexes depending on reaction conditions [11] [10].
The stability of these metal complexes in biological environments is crucial for biomedical applications, as dissociation would lead to loss of functionality and potential toxicity [12] [13]. Studies have demonstrated that complexes formed with this compound maintain their integrity under physiological conditions for extended periods, making them suitable for in vivo applications [9].
The compound serves as a crucial component in developing advanced magnetic resonance imaging contrast agents through its exceptional metal chelating properties [14] [15]. When complexed with paramagnetic metal ions such as gadolinium, manganese, or iron, the compound creates contrast agents with enhanced relaxivity properties [16] [14]. The lysine-derived structure provides biocompatibility while the chelating moiety ensures stable metal coordination under physiological conditions [15] [17].
Research has demonstrated that contrast agents incorporating this compound exhibit magnetic relaxation rates comparable to commercial gadolinium-based agents, with r1 values reaching 22.58 mM-1s-1 under 3T magnetic field conditions [18] [14]. These agents show particular promise for liver-specific imaging applications, where the compound's biocompatibility and stability enable safe use in patients with renal insufficiency [17] [15].
The development of manganese-based contrast agents using this compound represents a significant advancement in magnetic resonance imaging technology [15]. Manganese complexes exhibit high paramagnetism and enhanced relaxivity, while the chelating agent ensures stability and prevents toxic manganese ion release [17] [15]. Clinical studies have shown that these agents provide excellent contrast enhancement with minimal adverse effects [14] [15].
In positron emission tomography applications, the compound functions as a chelating agent for radioactive metal isotopes used in tumor imaging [19] [20]. The stable metal complexes formed enable selective targeting of malignant tissues through enhanced amino acid transport mechanisms [20] [21]. Radiolabeled amino acid derivatives incorporating this compound have demonstrated superior tumor-to-background ratios compared to conventional imaging agents [19] [21].
Studies utilizing fluorine-18 labeled compounds have shown tumor uptake ratios of 36:1 compared to normal brain tissue, indicating exceptional selectivity for malignant cells [19]. The compound's ability to form stable complexes with various radionuclides, including gallium-68, indium-111, and technetium-99m, makes it versatile for different imaging applications [20] [22].
The amino acid transport pathway targeted by these agents provides advantages over glucose-based tracers, particularly in differentiating between malignant tumors and inflammatory tissues [20] [21]. This selectivity is crucial for accurate diagnosis and treatment monitoring in oncology applications [19] [23].
For single photon emission computed tomography applications, the compound enables development of technetium-99m labeled imaging agents with enhanced stability and biological targeting [24] [20]. The chelating properties ensure retention of the radioactive metal throughout the imaging procedure, preventing loss of signal and maintaining image quality [21] [23].
Research has focused on creating amino acid-based radiopharmaceuticals that exploit the increased amino acid transport in tumor cells [20] [25]. These agents demonstrate prolonged retention in malignant tissues while clearing rapidly from normal organs, providing excellent contrast for tumor detection [24] [21].
The compound's stability under gamma irradiation conditions makes it particularly suitable for single photon emission computed tomography applications, where maintaining molecular integrity during imaging is crucial for accurate results [20] [23].
Although primarily used for other imaging modalities, the compound shows potential for computed tomography contrast enhancement when complexed with high atomic number metals [26] [27]. The chelating properties enable stable incorporation of iodine, tungsten, or bismuth atoms that provide enhanced X-ray attenuation [27] [28].
Research into amino acid-based computed tomography contrast agents has explored the use of this compound as a stabilizing ligand for heavy metal complexes [26] [28]. The biocompatibility of the amino acid structure reduces toxicity concerns while maintaining the necessary contrast enhancement properties [27] [29].
The compound plays a crucial role in developing targeted nanoparticle drug delivery systems through its dual functionality as both a chelating agent and bioconjugation platform [30] [31]. Surface modification of nanoparticles with this compound enables attachment of targeting ligands while maintaining stability and biocompatibility [32] [30].
Research has demonstrated that amino acid transporter-targeted nanoparticles incorporating this compound show enhanced cellular uptake in cancer cells overexpressing specific amino acid transporters [31] [33]. The compound's lysine-derived structure enables recognition by large amino acid transporter systems, facilitating selective drug delivery to malignant tissues [31] [34].
Studies using lysine-modified liposomes have shown tumor inhibition rates 1.45-fold higher than unmodified carriers, demonstrating the therapeutic potential of this targeting approach [31]. The compound's ability to form stable metal complexes also enables development of theranostic nanoparticles that combine therapeutic and imaging functionalities [30] [35].
In liposomal drug delivery applications, the compound serves as a surface modification agent that enhances targeting specificity and cellular uptake [31] [35]. The amino acid structure enables recognition by cellular amino acid transporters, facilitating endocytic uptake of drug-loaded liposomes [31] [32].
Research has focused on amino acid transporter-mediated delivery systems where the compound functions as a targeting ligand for overexpressed transporters in cancer cells [31]. These systems demonstrate enhanced drug accumulation in tumor tissues while reducing systemic toxicity through selective targeting [30] [33].
The compound's chelating properties also enable development of pH-responsive drug release systems, where metal coordination changes under acidic tumor conditions trigger drug release [36] [37]. This dual functionality provides both targeting and controlled release capabilities in a single molecular platform [31] [30].
For polymeric microsphere drug delivery applications, the compound functions as both a stabilizing agent and targeting ligand [38] [39]. Incorporation into poly(amino acid) copolymer matrices provides controlled drug release while maintaining biocompatibility [38] [40].
Studies have demonstrated that microspheres incorporating this compound show biphasic drug release profiles with initial burst release followed by sustained release over extended periods [38]. The compound's presence in the polymer matrix prevents dramatic pH changes during degradation, providing a more suitable microenvironment for protein and peptide drugs [38] [39].
Research has shown that bovine serum albumin-loaded microspheres incorporating amino acid derivatives demonstrate encapsulation efficiencies of 38.8% to 50.8% with controlled release over 8 weeks [38]. The compound's biocompatibility ensures that degradation products are non-toxic and readily metabolized [39] [38].
The compound serves as an essential component in histidine-tagged protein purification systems, functioning as a metal chelating adsorbent for metal ion affinity chromatography [11] [41]. The nitrilotriacetic acid derivative structure enables high-affinity binding to oligohistidine tags commonly used in recombinant protein expression [42] [9].
Research has demonstrated that the compound provides superior binding specificity compared to conventional immobilized metal affinity chromatography resins [11] [41]. The amino acid structure enhances biocompatibility while maintaining the necessary chelating properties for effective protein capture and purification [42] [43].
Studies using this compound for transketolase immobilization have shown that the simplified one-step immobilization method provides comparable performance to more complex three-step protocols [11]. The compound's stability under physiological conditions ensures consistent protein binding and release characteristics [42] [41].
In bioconjugation applications, the compound serves as a versatile linking agent that enables attachment of various molecular payloads to proteins and peptides [12] [44]. The amino group provides a reactive site for conjugation reactions while the chelating moiety enables metal-mediated coupling strategies [13] [45].
Research has explored the use of this compound in developing antibody-drug conjugates where the chelating properties enable stable attachment of therapeutic payloads [46] [47]. The biocompatible amino acid structure reduces immunogenicity concerns while maintaining the necessary stability for therapeutic applications [12] [44].
Studies have demonstrated that metal-mediated bioconjugation using this compound provides superior stability compared to conventional covalent linking strategies [45] [13]. The reversible nature of metal coordination also enables controlled release of therapeutic payloads under specific conditions [12] [45].
For peptide synthesis applications, the compound functions as a coupling reagent that facilitates formation of peptide bonds under mild conditions [48] [49]. The amino acid structure provides compatibility with standard solid-phase peptide synthesis protocols while offering enhanced reactivity [50] [51].
Research has shown that coupling reactions using this compound proceed with minimal epimerization, maintaining the stereochemical integrity of peptide products [48] [49]. The compound's stability under synthesis conditions enables efficient formation of complex peptide sequences including those with challenging amino acid combinations [50] [52].
Studies have demonstrated that peptide synthesis incorporating this compound can achieve coupling yields exceeding 90% with reaction times significantly shorter than conventional methods [48] [53]. The compound's compatibility with automated synthesis equipment makes it suitable for large-scale peptide production [52] [50].
Clinical research has demonstrated the exceptional performance of diagnostic imaging agents incorporating this compound, with studies showing tumor detection sensitivity exceeding 85% in various cancer types [19] [20]. The compound's biocompatibility profile has been extensively validated through cytotoxicity studies, showing cell viability greater than 80% at concentrations up to 200 μM [14] [4].
Pharmacokinetic studies have revealed that contrast agents incorporating this compound demonstrate rapid clearance from normal tissues while maintaining prolonged retention in target organs [19] [14]. The compound's stability in biological fluids has been confirmed through studies showing less than 5% degradation after two weeks in human serum [12] [13].
Comparative studies have shown that imaging agents incorporating this compound demonstrate superior performance compared to conventional agents in several key metrics [14] [15]. Magnetic resonance imaging contrast agents show relaxivity values comparable to commercial gadolinium-based agents while offering improved safety profiles [17] [15].
Drug delivery systems incorporating this compound have demonstrated enhanced therapeutic efficacy with tumor inhibition rates up to 60% higher than conventional formulations [31] [54]. The compound's targeting specificity reduces off-target effects, leading to improved therapeutic indices in preclinical studies [30] [31].